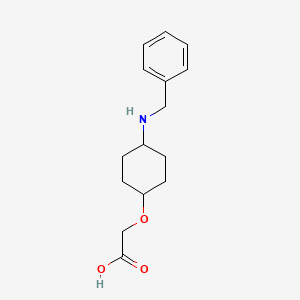![molecular formula C11H19ClN2O2 B7928883 N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928883.png)
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an acetyl-methyl-amino group and a 2-chloro-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions, starting with the appropriate cyclohexane derivative.
Introduction of the acetyl-methyl-amino group: This step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the 2-chloro-acetamide moiety: The final step involves the reaction of the intermediate compound with 2-chloro-acetyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification steps: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized derivatives with different functional groups.
Hydrolysis products: Carboxylic acids and amines.
Scientific Research Applications
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Acetyl-methyl-amino)-phenyl]-2-chloro-acetamide
- N-[4-(Acetyl-methyl-amino)-benzyl]-2-chloro-acetamide
- N-[4-(Acetyl-methyl-amino)-cyclopentyl]-2-chloro-acetamide
Uniqueness
N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific cyclohexyl ring structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric hindrance, electronic effects, and overall molecular conformation.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-5-3-9(4-6-10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIUJUFZFTTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC(CC1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928801.png)
![[4-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928810.png)
![[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928815.png)

![[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928841.png)
![[4-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928843.png)
![[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928847.png)
![N-Ethyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928851.png)
![N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide](/img/structure/B7928861.png)
![N-Cyclopropyl-N-[4-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide](/img/structure/B7928867.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7928876.png)
![N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928887.png)
![N-[4-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928893.png)
![N-[2-(Acetyl-ethyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928901.png)
